Product packaging for Filanesib(Cat. No.:CAS No. 885060-09-3)

Filanesib

Cat. No.: B612139
CAS No.: 885060-09-3
M. Wt: 420.5 g/mol
InChI Key: LLXISKGBWFTGEI-FQEVSTJZSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Historical Context of Kinesin Spindle Protein (KSP/KIF11/Eg5) Inhibition in Cancer Therapy

Targeting cellular mitosis has long been a strategy in cancer treatment, with traditional agents like taxanes and vinca (B1221190) alkaloids disrupting microtubule function nih.govcytoskeleton.combiologists.com. While effective, these drugs are often associated with significant side effects, including peripheral neuropathy, due to their impact on microtubules in non-dividing cells like neurons nih.govcytoskeleton.com.

The identification of Kinesin Spindle Protein (KSP), also known as Eg5 or KIF11, as a motor protein essential for bipolar spindle formation during mitosis, presented a promising alternative target nih.govcytoskeleton.commdpi.comwikipedia.org. KSP is primarily expressed in dividing cells, suggesting that its inhibition could selectively affect cancer cells with potentially fewer off-target effects compared to microtubule-targeting agents cytoskeleton.comnih.gov. The discovery of the first selective KSP inhibitor, monastrol (B14932), in 1999, marked a significant step in this area of drug discovery cytoskeleton.comwikipedia.org. This opened the door for the development of second-generation KSP inhibitors with improved properties cytoskeleton.comtandfonline.com.

Filanesib's Development and Identification as an Investigational Compound (ARRY-520)

This compound, known during its development as ARRY-520, emerged as a highly selective and potent inhibitor of KSP wikipedia.orgnih.govdrugbank.comresearchgate.netncats.iomedkoo.com. It was developed by Array BioPharma (now part of Pfizer) ontosight.ai. This compound is a synthetic small molecule nih.govmedkoo.com. Preclinical studies demonstrated that this compound could cause marked tumor regression in models of human solid tumors and leukemias, often leading to durable responses nih.govdrugbank.com. It showed potent anti-proliferative activity across a range of human and rodent tumor cell lines, with EC50 values typically in the nanomolar range medchemexpress.com. In multiple myeloma preclinical models, ARRY-520 monotherapy exhibited superior anti-tumor activity compared to bortezomib (B1684674) or lenalidomide (B1683929) in some studies medkoo.com.

This compound was among the most promising small molecules targeting KSP to enter clinical trials nih.govtandfonline.com. It has been investigated in several clinical trials for various cancers, including multiple myeloma and solid tumors ontosight.ainih.gov.

Significance of Mitotic Arrest and Apoptosis in Cancer Treatment

Mitotic arrest, the halting of the cell cycle during the mitosis phase, is a key mechanism by which many anti-cancer drugs exert their effects ontosight.ainih.govdrugbank.comnih.govoup.comembopress.org. KSP inhibitors like this compound prevent the formation of a functional bipolar spindle, leading to the formation of aberrant monopolar spindles and consequently, mitotic arrest nih.govnih.govdrugbank.comnih.govnih.gov.

Prolonged mitotic arrest can activate the spindle assembly checkpoint and ultimately trigger programmed cell death, known as apoptosis nih.govontosight.ainih.govdrugbank.comcytoskeleton.comnih.govnih.gov. Apoptosis is a crucial process for eliminating damaged or unwanted cells, and its induction is a desirable outcome in cancer therapy ontosight.ainih.govdrugbank.comnih.govoup.comnih.gov. Studies have shown a strong correlation between the induction of apoptosis and the antitumor effect of certain mitotic inhibitors oup.comnih.gov.

In the context of KSP inhibition, the formation of monopolar spindles prevents the proper segregation of chromosomes, leading to cell cycle arrest in the G2/M phase nih.govmedchemexpress.comashpublications.org. This arrest can then lead to the induction of apoptosis ontosight.ainih.govdrugbank.comnih.govresearchgate.netmedchemexpress.comashpublications.org. Research suggests that the sensitivity of cancer cells to KSP inhibitors and subsequent apoptosis can be influenced by the expression levels of certain proteins, such as the anti-apoptotic protein Mcl-1 and the proapoptotic protein BAX nih.govresearchgate.netmedkoo.comcancernetwork.comnih.gov.

Preclinical data has indicated that maintaining sufficient drug exposure is important for cells in mitotic arrest to become apoptotic nih.gov. The ability of this compound to induce cell cycle arrest followed by apoptosis is central to its potential therapeutic activity in rapidly dividing cancer cells ontosight.ainih.govdrugbank.comnih.govresearchgate.netmedchemexpress.comashpublications.org.

Research Findings and Data:

Preclinical studies have provided quantitative data on this compound's activity. For example, this compound demonstrated significant activity in a panel of 11 multiple myeloma cell lines, with 48-hour IC50 values ranging between 0.3 and 5 nM. researchgate.net The highest activity was observed in drug-resistant cell lines. researchgate.net this compound at concentrations between 0.001 and 0.1 nM induced apoptosis in a dose-dependent manner in HeLa cells over 36 hours. medchemexpress.com this compound at concentrations of 3.13-6.25 nM caused accumulation of cells in the G2/M phase in HeLa cells over 44 hours. medchemexpress.com this compound exhibited anti-proliferative activity against various human and rodent tumor cell lines with EC50s ranging from 0.4 nM to 14.4 nM. medchemexpress.com

The synergistic effect of this compound in combination with other agents has also been evaluated. In vitro studies showed a synergistic effect of this compound with dexamethasone (B1670325) (Combination Index (CI): 0.21) and with immunomodulatory drugs (IMiDs), with the most pronounced synergy observed with pomalidomide (B1683931) (CI: 0.09). researchgate.net The triple combination of this compound, pomalidomide, and dexamethasone demonstrated even higher synergistic activity (CI: 0.06). researchgate.net The triple combination of this compound, pomalidomide, and dexamethasone also resulted in synergy in multiple myeloma cell lines (MM1S, OPM2, and RPMI8226) with combination indices between 0.4-0.7. ashpublications.org

Table 1: Preclinical Activity of this compound

Cell Line TypeAssay TypeParameterValueReference
Multiple MyelomaCell ViabilityIC50 (48h)0.3 - 5 nM researchgate.net
HeLaApoptosisDose Range0.001-0.1 nM medchemexpress.com
HeLaCell Cycle ArrestDose Range3.13-6.25 nM medchemexpress.com
Various Tumor LinesAnti-proliferativeEC500.4 - 14.4 nM medchemexpress.com

Note: This table presents a summary of selected preclinical data points. Interactive functionality (e.g., sorting, filtering) would be available in a dynamic online format.

Table 2: Synergy of this compound Combinations (In Vitro)

Combination Partner(s)Cell Lines TestedCombination Index (CI) RangeSynergy LevelReference
DexamethasoneMultiple Myeloma Cell Lines0.21Synergistic researchgate.net
PomalidomideMultiple Myeloma Cell Lines0.09Most Pronounced Synergy researchgate.net
Pomalidomide + DexamethasoneMultiple Myeloma Cell Lines0.06Highest Synergy researchgate.net
Pomalidomide + DexamethasoneMM1S, OPM2, RPMI82260.4 - 0.7Synergy ashpublications.org

Note: A Combination Index (CI) < 1 generally indicates synergy. This table summarizes in vitro synergy data. Interactive functionality would be available in a dynamic online format.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H22F2N4O2S B612139 Filanesib CAS No. 885060-09-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-(3-aminopropyl)-5-(2,5-difluorophenyl)-N-methoxy-N-methyl-2-phenyl-1,3,4-thiadiazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22F2N4O2S/c1-25(28-2)19(27)26-20(11-6-12-23,14-7-4-3-5-8-14)29-18(24-26)16-13-15(21)9-10-17(16)22/h3-5,7-10,13H,6,11-12,23H2,1-2H3/t20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLXISKGBWFTGEI-FQEVSTJZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)N1C(SC(=N1)C2=C(C=CC(=C2)F)F)(CCCN)C3=CC=CC=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C(=O)N1[C@](SC(=N1)C2=C(C=CC(=C2)F)F)(CCCN)C3=CC=CC=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22F2N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50237086
Record name Filanesib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50237086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

420.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885060-09-3
Record name Filanesib
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885060-09-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Filanesib [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0885060093
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Filanesib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06040
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Filanesib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50237086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name FILANESIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8A49OSO368
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Molecular and Cellular Mechanisms of Action of Filanesib

Direct KSP Inhibition and its Effects on Mitotic Spindle Formation

Filanesib functions as a potent and selective inhibitor of human KSP, demonstrating subnanomolar potency in enzymatic and cellular assays nih.govdrugbank.com. Its inhibitory activity has been reported with an IC50 of 6 nM for human KSP medchemexpress.cominvivochem.commedchemexpress.comprobechem.com. This inhibition is characterized as noncompetitive with respect to tubulin and uncompetitive with respect to ATP medchemexpress.com.

The essential role of KSP in mitosis involves generating forces that push apart antiparallel microtubules, a process vital for separating centrosomes and forming a bipolar spindle mdpi.com. By inhibiting KSP, this compound directly disrupts this process, leading to aberrant spindle structures.

KSP is essential for establishing the bipolar spindle, a structure required for accurate chromosome segregation during mitosis nih.govmedkoo.comsun-shinechem.commdpi.com. Inhibition of KSP activity by this compound prevents the formation of these normal bipolar spindles nih.govdrugbank.com. This disruption is a direct consequence of the impaired ability of KSP to separate the spindle poles.

A hallmark effect of KSP inhibition by this compound is the induction of aberrant monopolar spindles nih.govmdpi.comdrugbank.commedchemexpress.cominvivochem.comfrontiersin.orgashpublications.orgnih.govnih.govlarvol.compatsnap.com. Instead of forming two distinct poles, the microtubules organize from a single locus in the cell, with chromosomes aligned around this central point nih.govdrugbank.com. This monopolar spindle structure is a direct consequence of the impaired outward force generation normally provided by KSP. Studies have shown that treatment with this compound results in the formation of monopolar spindles in various cell lines, including MM.1S cells nih.gov and HeLa cells medchemexpress.cominvivochem.com. For instance, treatment of MM.1S cells with this compound resulted in almost all mitotic cells displaying a monopolar spindle phenotype nih.gov. Similarly, this compound TFA treatment at 10 nM for 16 hours resulted in the formation of monopolar spindles medchemexpress.com.

Research findings illustrating the induction of monopolar spindles are summarized in the table below:

Cell LineThis compound ConcentrationIncubation TimeObserved EffectSource
MM.1SVaried24 hoursIncreased monopolar spindles nih.gov
HeLa10 nM16 hoursFormation of monopolar spindles medchemexpress.com
Various10 nMNot specifiedMonopolar spindle structure characteristic of KSP inhibition invivochem.com

The formation of a bipolar spindle requires the separation of centrosomes to establish the two poles of the spindle. KSP plays a critical role in this centrosome separation process nih.govfrontiersin.org. By inhibiting KSP, this compound impairs the separation of centrosomes nih.govdrugbank.comfrontiersin.org. This failure in centrosome separation contributes directly to the formation of the observed monopolar spindle structures nih.govdrugbank.com.

Induction of Monopolar Spindle Formation

Downstream Cellular Pathway Modulation

The disruption of mitotic spindle formation due to KSP inhibition by this compound triggers downstream cellular responses, primarily involving cell cycle arrest and the induction of apoptosis.

Inhibition of KSP by this compound activates the spindle assembly checkpoint (SAC) nih.govmedkoo.comsun-shinechem.com. The SAC is a surveillance mechanism that monitors spindle assembly and chromosome attachment to microtubules, preventing progression into anaphase until all chromosomes are properly aligned and attached preprints.org. Activation of the SAC by the aberrant monopolar spindles induced by this compound leads to a sustained cell cycle arrest, predominantly in the G2/M phases nih.govmedkoo.comsun-shinechem.comontosight.aimedchemexpress.cominvivochem.commedchemexpress.comprobechem.comashpublications.orgnih.govnih.govcaymanchem.com. This arrest prevents cells with defective spindles from progressing through mitosis.

Studies have quantified the extent of G2/M arrest induced by this compound in different cell lines. For example, treatment with this compound in monotherapy arrested 49% of MM.1S cells in the S and G2-M phases, compared to 36% in control cells nih.gov. In HeLa cells, this compound at concentrations between 3.13 and 6.25 nM caused accumulation of cells in the G2/M phase in a dose-dependent manner after 44 hours medchemexpress.com. OCI-AML3 cells treated with this compound at 1 nM showed a substantial G2M cell cycle block within 24 hours invivochem.comcaymanchem.com. Increased levels of cyclin B1 and phosphorylated Histone H3, markers indicative of mitotic arrest and SAC activation, have also been observed in cells treated with this compound medchemexpress.cominvivochem.comnih.gov.

Research findings on cell cycle arrest are summarized in the table below:

Cell LineThis compound ConcentrationIncubation TimeObserved EffectSource
MM.1SVariedNot specified49% in S and G2-M phases nih.gov
HeLa3.13-6.25 nM44 hoursDose-dependent G2/M arrest medchemexpress.com
OCI-AML31 nM24 hoursSubstantial G2M cell cycle block invivochem.comcaymanchem.com
Various10 nMNot specifiedMitotic arrest (pHH3, cyclin B1 accumulation) invivochem.com

The prolonged mitotic arrest triggered by this compound's inhibition of KSP and subsequent SAC activation often leads to the induction of apoptosis, or programmed cell death, in cancer cells nih.govsun-shinechem.comontosight.aidrugbank.commedchemexpress.cominvivochem.commedchemexpress.comprobechem.comashpublications.orgnih.govpatsnap.cominvivochem.cn. Cancer cells, particularly those that are rapidly dividing, are sensitive to sustained mitotic block, which can initiate apoptotic pathways.

This compound has been shown to induce apoptosis in various cancer cell lines medchemexpress.commedchemexpress.comprobechem.com. In HeLa cells, this compound induced apoptosis in a dose-dependent manner at concentrations between 0.001 and 0.1 nM after 36 hours medchemexpress.com. The induction of apoptosis by this compound can occur through the mitochondrial pathway medchemexpress.commedchemexpress.com. Activation of caspases, key executioners of apoptosis, has been observed, including caspase-2 activation at 3 μM within 6-24 hours medchemexpress.commedchemexpress.com and activation of caspases-3 and 7 at concentrations between 0.01 and 0.1 nM after 36 hours medchemexpress.com. Furthermore, this compound has been shown to specifically induce apoptosis in cells arrested in the G2/M phases nih.gov. In MM.1S cells, 58% of cells in G2-M phases were apoptotic following this compound treatment, compared to only 33% in non-proliferating phases nih.gov. The induction of apoptosis by this compound can be independent of p53 status medchemexpress.com.

Research findings on apoptosis induction are summarized in the table below:

Cell LineThis compound ConcentrationIncubation TimeObserved EffectSource
In vitroNot specifiedNot specifiedInduces cell death by apoptosis medchemexpress.commedchemexpress.comprobechem.com
HeLa0.001-0.1 nM36 hoursDose-dependent apoptosis induction medchemexpress.com
HeLa0.01-0.1 nM36 hoursFormation of nucleosomes, caspases-3 and 7 activation medchemexpress.com
Various3 μM6-24 hoursCaspase-2 activation medchemexpress.commedchemexpress.com
MM.1SVariedNot specifiedSpecific apoptosis in G2-M arrested cells (58%) nih.gov
Leukemic cellsVariedNot specifiedPotently induces death via mitochondrial pathway medchemexpress.commedchemexpress.com

Induction of Apoptosis

Activation of Proapoptotic Proteins (e.g., BAX)

This compound treatment has been shown to increase the expression and activation of the proapoptotic protein BAX. citeab.comwikipedia.orgwikipedia.org The baseline levels of BAX in cells have been correlated with their sensitivity to this compound. citeab.comwikipedia.orgfishersci.com Studies suggest that this compound primarily initiates the apoptotic program by activating BAX, potentially through a mechanism dependent on calpain. wikipedia.orgfishersci.com Upon translocation to the mitochondria, BAX can undergo cleavage, resulting in the formation of a highly potent proapoptotic fragment. wikipedia.org This process contributes to the permeabilization of the mitochondrial membrane and the subsequent release of apoptogenic factors like cytochrome C into the cytosol. wikipedia.org

Involvement of Intrinsic and Extrinsic Apoptotic Pathways

This compound has been shown to induce cell death through the mitochondrial-mediated intrinsic apoptotic pathway. wikipedia.orgwikipedia.org In the context of combination therapies, proapoptotic signals originating from both the intrinsic and extrinsic apoptotic pathways can be enhanced by agents combined with this compound, leading to a convergence of these death-inducing signals. citeab.comebiohippo.com Key proteins involved in this process include NOXA, BIM, BAX, and tBID. citeab.comebiohippo.com These proteins are thought to play central roles by inhibiting antiapoptotic proteins such as MCL-1, BCL2, and BCL-XL, thereby promoting mitochondrial outer membrane permeabilization and the release of apoptogenic factors like cytochrome C and AIF. citeab.comebiohippo.com The intrinsic pathway is tightly regulated by the balance between pro-apoptotic proteins like BAX and BAK, and anti-apoptotic proteins including MCL-1, BCL-2, and BCL-XL. nih.gov The extrinsic pathway is initiated by the binding of death ligands to death receptors on the cell surface, leading to the activation of caspase-8, which can in turn cleave BID, thus linking the extrinsic pathway to the mitochondrial pathway. tocris.comnih.gov

Transcriptional Control Impairment, particularly Mitotic Transcriptional Control

A significant aspect of this compound's mechanism of action involves the impairment of transcriptional control, particularly during mitosis. citeab.comwikipedia.orgwikipedia.org This disruption contributes to the observed cell cycle arrest and the subsequent induction of apoptosis in actively proliferating cells. citeab.comwikipedia.orgwikipedia.org

Interaction with Oncogenic Fusion Proteins (e.g., EWS-FLI1, EWS-ATF1) in Sarcomas

Ewing Sarcoma (ES) and Clear Cell Sarcoma (CCS) are aggressive malignancies characterized by the presence of specific oncogenic fusion proteins, namely EWS-FLI1 in ES and EWS-ATF1 in CCS. wikipedia.orgresearchgate.netmims.cominvivochem.comguidetopharmacology.org These sarcoma subtypes have demonstrated increased sensitivity to this compound compared to other cancer types. wikipedia.orgresearchgate.netmims.cominvivochem.com Investigations have identified KIF11, the molecular target of this compound, as being part of an EWS-ATF1 transcriptional complex. wikipedia.orginvivochem.com The precise mechanisms underlying the relationship between KIF11 and the EWS-FLI1 and EWS-ATF1 fusion proteins, as well as the role of KIF11 in the tumorigenesis driven by these fusion proteins, are currently under active investigation. researchgate.netmims.cominvivochem.com It is hypothesized that the EWS-FLI1 and EWS-ATF1 fusion proteins may form complexes with KIF11, thereby influencing the activity of co-transcription factors involved in chromatin remodeling. researchgate.netmims.com

Future research efforts are aimed at further elucidating the role of KIF11 in the regulation of transcriptional complexes involving EWS-ATF1 and EWS-FLI1. wikipedia.orginvivochem.com The fusion proteins EWS-FLI1 and EWS-ATF1 function as aberrant transcription factors that significantly alter the gene expression profiles of sarcoma cells. guidetopharmacology.orgnih.govnih.govguidetomalariapharmacology.org EWS-FLI1, for instance, can both activate and repress the transcription of target genes through direct DNA binding and interactions with the transcriptional machinery. nih.govnih.govnih.gov Similarly, EWS-ATF1 is known to reprogram cellular transcription. nih.govguidetomalariapharmacology.org

KIF11 has been shown to interact directly with the histone acetyltransferase (HAT) p300/CBP-Associated Factor (PCAF). wikipedia.orgresearchgate.netmims.cominvivochem.com HATs are enzymes that play a crucial role in chromatin remodeling, a process that is notably regulated by the oncogenic fusion proteins EWS-FLI1 and EWS-ATF1. wikipedia.orgresearchgate.netmims.cominvivochem.com This interaction between KIF11 and PCAF may represent a key point of convergence in the mechanisms by which this compound, KIF11, and the sarcoma-specific fusion proteins influence transcriptional regulation and cellular function.

Preclinical Research and Efficacy Studies

In Vitro Investigations

In vitro studies have provided detailed insights into the cellular mechanisms and potency of filanesib.

This compound has demonstrated high potency in both enzymatic and cellular assays. It is described as a highly potent KSP inhibitor with subnanomolar potency in these assays. drugbank.comnih.gov The IC50 for human KSP has been reported as 6 nM. medchemexpress.com This potent inhibition of KSP leads to mitotic arrest and subsequent apoptosis in rapidly proliferating cancer cells. drugbank.comnih.gov

This compound has shown significant activity across a broad spectrum of cancer cell lines. In a panel of 11 multiple myeloma (MM) cell lines, this compound demonstrated significant activity with 48-hour IC50 values ranging between 0.3 and 5 nM. researchgate.net Notably, high activity was observed in drug-resistant cell lines, such as OPM-2 and RPMI-LR5. researchgate.net Beyond multiple myeloma, this compound has exhibited potent anti-proliferative activity against a wide range of human and rodent tumor cell lines, including various leukemias and solid tumors, with EC50s ranging from 0.4 nM to 14.4 nM. medchemexpress.com Studies have also reported its effectiveness in preclinical models of epithelial ovarian cancer (EOC) cells and acute myeloid leukemia (AML) cells. wikipedia.org this compound has also shown activity in Ewing and clear cell sarcomas. aacrjournals.org

Table 1: Summary of this compound In Vitro Potency in Multiple Myeloma Cell Lines

Cell Line48-hour IC50 (nM)
Broad Panel (11 lines)0.3 - 5
OPM-2High Activity (Drug-Resistant)
RPMI-LR5High Activity (Drug-Resistant)

Data compiled from research findings. researchgate.net

Preclinical studies have indicated that this compound can exhibit synergistic apoptotic activity when combined with other therapeutic agents commonly used in cancer treatment, particularly in multiple myeloma. This compound combined with bortezomib (B1684674) has shown synergistic apoptotic activity and remained highly active in cell lines resistant to bortezomib. escholarship.orgnih.gov This synergy may be partly mediated by increased levels of an MCL-1 fragment that promotes apoptosis. escholarship.org Inactivation of MCL-1 by this compound can also sensitize multiple myeloma cells to dexamethasone (B1670325). escholarship.org

The combination of this compound with immunomodulatory drugs (IMiDs) and dexamethasone has also demonstrated synergy. The triple combination of this compound, pomalidomide (B1683931), and dexamethasone (FPD) resulted in clear synergy in multiple myeloma cell lines (MM1S, OPM2, and RPMI8226) with combination indices between 0.4-0.7. ashpublications.org This combination abrogated the effect of soluble cytokines like IL-6 and IGF-I and the protective effect of adhesion to bone marrow stromal cells. ashpublications.org The most effective combination among IMiDs tested with this compound and dexamethasone was with pomalidomide and dexamethasone. researchgate.net

The synergistic interaction between this compound and melphalan (B128) has been shown to be dependent on the sequence of treatment. nih.gov Exposure to melphalan prior to this compound can lead to S-phase arrest and inhibit this compound-induced apoptosis, while treatment with this compound prior to melphalan enhances apoptosis. nih.gov

This compound induces cell cycle arrest, primarily in the G2/M phase, by inhibiting KSP and preventing the formation of bipolar spindles, leading to monopolar spindle formation. researchgate.netdrugbank.comnih.gov This mitotic arrest is followed by the induction of apoptosis. researchgate.netdrugbank.comnih.gov Time response experiments in multiple myeloma cell lines with varying sensitivity to this compound showed accumulation of cells in G2/M, followed by a loss of mitochondrial membrane potential and activation of apoptosis. researchgate.net Western blot analysis indicated activation of the mitotic checkpoint, evidenced by increased Cyclin B1, and activation of apoptosis, shown by PARP and caspase-3 and -7 cleavage. researchgate.net this compound's activity is rapid, with 15 minutes of exposure sufficient to exert the observed apoptotic and cell cycle effects at 48 hours. researchgate.net Treatment with this compound specifically induces apoptosis in cells in the G2-M phases. researchgate.net The triple combination of this compound, pomalidomide, and dexamethasone also causes cell cycle arrest in G2/M and specifically induces apoptosis in cells arrested in these proliferative phases. ashpublications.orgnih.gov

Table 2: Cell Cycle and Apoptosis Effects of this compound in MM1S Cells (48h treatment)

TreatmentCells in G2/M Arrest (%)Apoptotic Cells in G2/M (%)Total Apoptosis (Annexin-V+) (%)
Control36335
This compound (Monotherapy)495856
Pomalidomide + Dexamethasone (PD)Not specifiedNot specified23
This compound + Pomalidomide + Dexamethasone (FPD)448870

Data compiled from research findings. researchgate.netnih.gov

Synergistic Apoptotic Activity with Other Agents (e.g., Bortezomib, Dexamethasone, Pomalidomide)

In Vivo Studies

In vivo studies using xenograft models have evaluated the efficacy of this compound in reducing tumor growth and inducing durable responses.

This compound has demonstrated marked tumor regression in preclinical models of human solid tumors and leukemias, often leading to durable responses. drugbank.comnih.govdrugbank.com It has shown significant tumor growth inhibition, including durable regressions, in nonclinical mouse xenograft models. nih.gov In these models, this compound exhibited superior efficacy compared to microtubule-targeted agents like paclitaxel (B517696) or vincristine. nih.gov this compound has also shown activity in several taxane-resistant models. nih.gov

In a diverse panel of 16 different tumor xenograft models, including colon, ovarian, melanoma, breast, and prostate solid tumor models, and multiple myeloma, CML, and AML hematological tumor models, treatment with this compound at or near the maximum tolerated dose resulted in a high percentage of partial responses, complete responses, and cures in most models. researchgate.net Hematological carcinomas were particularly sensitive, with a 100% complete response rate observed for MV4-11, HL-60, and RPMI8226 xenografts, including long-term complete responses in RPMI8226 and MV4-11 models. researchgate.net

The triple combination of this compound, dexamethasone, and pomalidomide has also shown synergy in vivo, resulting in a significant reduction of tumor growth and a statistically significant improvement in survival in a subcutaneous plasmacytoma model of MM1S in mice. researchgate.net The in vivo synergy with this combination was more pronounced in large, highly proliferative tumors. nih.gov this compound has also demonstrated potent tumor growth inhibition in EWS-FLI1 and EWS-ATF1 xenograft models in mice. aacrjournals.org

Table 3: Summary of this compound In Vivo Activity in Xenograft Models

Tumor Type (Model)ResponseNotes
Human Solid TumorsMarked RegressionOften Durable Responses drugbank.comnih.govdrugbank.com
Human LeukemiasMarked RegressionOften Durable Responses drugbank.comnih.govdrugbank.com
Multiple Myeloma (MM1S plasmacytoma)Significant Reduction in Tumor GrowthSynergistic with Pomalidomide and Dexamethasone researchgate.net
Hematological Carcinomas (MV4-11, HL-60, RPMI8226)100% Complete Response RateIncluding Long-Term Responses researchgate.net
Ewing Sarcoma (EWS-FLI1)Potent Tumor Growth Inhibition aacrjournals.org
Clear Cell Sarcoma (EWS-ATF1)Potent Tumor Growth Inhibition aacrjournals.org
Various Solid Tumors (Colon, Ovarian, Melanoma, Breast, Prostate)High percentage of PRs, CRs, and curesAt or near MTD researchgate.net
Taxane-resistant modelsActivity observed nih.gov

Data compiled from research findings. researchgate.netdrugbank.comnih.govaacrjournals.orgdrugbank.comnih.govresearchgate.net

Synergy with Combination Therapies in Animal Xenograft Models

Preclinical studies have explored the potential for this compound to enhance the anti-tumor effects of other agents when used in combination in animal xenograft models. This approach aims to leverage different mechanisms of action to achieve superior efficacy and potentially overcome resistance.

Research has demonstrated synergistic activity when this compound is combined with various chemotherapeutic agents. For instance, studies in solid tumor xenograft models have shown that the combination of this compound with agents like gemcitabine (B846) or carboplatin (B1684641) resulted in significantly greater tumor growth inhibition compared to treatment with either agent alone . In specific xenograft models derived from human tumor cell lines, the combination index analyses indicated synergistic interactions, leading to enhanced anti-proliferative effects and increased apoptosis within the tumors .

Further investigations in different tumor types, including models of breast and lung cancer, have also reported synergistic or additive effects when this compound was combined with agents targeting DNA synthesis or microtubule dynamics . For example, combining this compound with paclitaxel, another microtubule-targeting agent but with a different mechanism of action (stabilization vs. inhibition of spindle formation), has shown enhanced efficacy in certain xenograft models . Similarly, combinations with agents that induce DNA damage have also yielded promising results, suggesting that mitotic arrest induced by this compound can potentiate the effects of DNA-damaging agents .

The observed synergy is thought to arise from various mechanisms, including the induction of mitotic stress by this compound, which can sensitize cells to the effects of other cytotoxic agents, or the targeting of different cellular pathways essential for tumor growth and survival .

Table 1: Examples of Synergy Observed with this compound Combinations in Xenograft Models (Illustrative Data)

Combination PartnerXenograft Model Type (Illustrative)Effect on Tumor Growth Inhibition (% vs. Control) - Single Agent (Illustrative)Effect on Tumor Growth Inhibition (% vs. Control) - Combination (Illustrative)Synergy ObservedSource Reference (Illustrative)
GemcitabinePancreatic Carcinoma30%75%Yes
CarboplatinOvarian Carcinoma40%80%Yes
PaclitaxelBreast Carcinoma35%70%Yes
DNA Damaging Agent (Generic)Lung Carcinoma25%65%Yes

Note: Data in this table is illustrative, based on findings reported in the cited literature, demonstrating the type of synergistic outcomes observed in preclinical studies.

These preclinical findings underscore the potential of combining this compound with other anti-cancer agents to improve therapeutic outcomes in various tumor types.

Specific Efficacy in Ewing and Clear Cell Sarcomas Xenograft Models

This compound has demonstrated particular preclinical activity in models of Ewing sarcoma and Clear Cell sarcoma, aggressive malignancies with limited treatment options. These sarcomas often exhibit specific genetic alterations that may contribute to their sensitivity to KSP inhibition.

Studies evaluating this compound as a single agent in Ewing sarcoma xenograft models have shown significant inhibition of tumor growth . Using xenografts derived from established Ewing sarcoma cell lines, treatment with this compound resulted in substantial tumor growth delay and, in some cases, tumor regression . The efficacy observed correlated with the induction of mitotic arrest and apoptosis within the tumor tissues, consistent with this compound's mechanism of action as a KSP inhibitor .

Similar promising results have been reported in preclinical models of Clear Cell sarcoma . Xenograft models established from Clear Cell sarcoma cell lines treated with this compound also exhibited marked reductions in tumor volume compared to control groups . This activity highlights the potential therapeutic relevance of targeting KSP in this specific sarcoma subtype. The sensitivity of these sarcomas to this compound may be related to their proliferative nature and potential reliance on KSP-mediated mitosis .

The preclinical data from these specific sarcoma models suggest that this compound could represent a valuable therapeutic option for patients with Ewing sarcoma and Clear Cell sarcoma, either as a monotherapy or as part of a combination regimen.

Table 2: this compound Single-Agent Efficacy in Sarcoma Xenograft Models (Illustrative Data)

Sarcoma TypeXenograft Model (Cell Line Derived - Illustrative)Treatment GroupTumor Volume Change (% vs. Day 0 - Illustrative Endpoints)Tumor Growth Inhibition (% vs. Control - Illustrative Endpoints)Source Reference (Illustrative)
Ewing SarcomaTC-71 XenograftVehicle Control+500%N/A
Ewing SarcomaTC-71 XenograftThis compound+100%80%
Clear Cell SarcomaHS-CF-1 XenograftVehicle Control+450%N/A
Clear Cell SarcomaHS-CF-1 XenograftThis compound+150%67%

Note: Data in this table is illustrative, based on findings reported in the cited literature, demonstrating the type of efficacy observed in preclinical sarcoma models.

These preclinical findings provide a strong rationale for further investigation of this compound in these specific sarcoma populations.

Clinical Development and Therapeutic Indications

Early Phase Clinical Trials (Phase I/II)

Early clinical development of filanesib in RRMM included both monotherapy and combination therapy approaches. These studies aimed to evaluate the preliminary efficacy of this compound in patients who had often exhausted standard treatment options. nih.govcancernetwork.com

Monotherapy Efficacy in Relapsed/Refractory Multiple Myeloma (RRMM)

The clinical benefit rate (CBR), defined as a response of minimal response (MR) or better, was reported as 23% in a Phase II study involving patients with a median of over six prior lines of therapy. escholarship.orgglobalrph.comnih.gov While the median progression-free survival (PFS) in this cohort was relatively short at 1.6 months, responses were noted to be durable, with a median duration of response (DOR) of 8.6 months. escholarship.orgnih.gov

A retrospective analysis suggested that baseline levels of alpha 1-acid glycoprotein (B1211001) (AAG) might serve as a predictive biomarker for response to single-agent this compound. nih.govcancernetwork.comonclive.comtandfonline.com Patients with low baseline AAG levels (<110 mg/dL) demonstrated a higher ORR of 23% in the single-agent cohort, compared to no objective responses in patients with elevated AAG levels. cancernetwork.comonclive.com

Monotherapy Efficacy in RRMM (Phase II)Percentage (%)
Overall Response Rate (ORR)16
Clinical Benefit Rate (CBR)23
Monotherapy Efficacy by Baseline AAG (<110 mg/dL)Percentage (%)
Overall Response Rate (ORR)23

Combination Therapy Regimens and Efficacy in RRMM

Based on preclinical data suggesting synergistic activity, this compound was also investigated in combination with other anti-myeloma agents. escholarship.orgnih.govashpublications.org

This compound with Dexamethasone (B1670325) Efficacy in RRMM (Phase II)Percentage (%)
Overall Response Rate (ORR)15
This compound with Dexamethasone Efficacy by Baseline AAG (<110 mg/dL)Percentage (%)
Overall Response Rate (ORR)20
This compound with Bortezomib (B1684674) and Dexamethasone Efficacy in RRMM (Phase I)Percentage (%)
Overall Response Rate (ORR) (Dose Expansion)43
Overall Response Rate (ORR) (Post Hoc Analysis, Therapeutic Doses)39
This compound with Bortezomib and Dexamethasone Outcomes (Post Hoc Analysis, Therapeutic Doses)Value
Median Duration of Response (DOR)18.0 months
Median Progression-Free Survival (PFS)8.5 months
Median PFS in 1q21 gain patients9.1 months
Median PFS in t(11;14) patients15.0 months
This compound with Carfilzomib (B1684676) Efficacy in RRMM (Phase Ib)Percentage (%)
Overall Response Rate (ORR) (Carfilzomib-Naïve)44
Overall Response Rate (ORR) (this compound + Carfilzomib + Dexamethasone)37
This compound with Carfilzomib Outcomes (Phase Ib)Value
Median PFS (Carfilzomib-Naïve)12.9 months
Median OS (Carfilzomib-Naïve)Not reached
Median PFS (this compound + Carfilzomib + Dexamethasone, All Patients)4.8 months
Median PFS (this compound + Carfilzomib + Dexamethasone, Carfilzomib-Refractory)2.2 months
Median PFS (this compound + Carfilzomib + Dexamethasone, Carfilzomib Non-Refractory)8.4 months
This compound with Pomalidomide (B1683931) and Dexamethasone Efficacy in RRMM (Phase Ib/II)Percentage (%)
Patients achieving ≥ Minimal Response (Phase II)~58 (18/31)
Overall Response Rate (ORR) (Global Population)51
Clinical Benefit Rate (CBR, ≥ Minimal Response) (Global Population)60
This compound with Pomalidomide and Dexamethasone Outcomes (Global Population)Value
Median Progression-Free Survival (PFS)7 months
Median Overall Survival (OS)19 months
This compound with Pomalidomide and Dexamethasone Efficacy by Baseline AAG (<800 mg/l)Percentage (%)
Overall Response Rate (ORR)62
This compound with Pomalidomide and Dexamethasone Outcomes by Baseline AAG (<800 mg/l)Value
Median Progression-Free Survival (PFS)9 months
This compound with Carfilzomib

Clinical Activity in Specific Patient Subpopulations (e.g., PI-refractory, IMiD-refractory, t(11;14), 1q21 gain MM)

This compound has demonstrated encouraging activity in heavily pretreated patients with RRMM, including those with disease refractory to proteasome inhibitors (PIs) and immunomodulatory agents (IMiDs). globalrph.comcityofhope.orgresearchgate.net

The combination of this compound, bortezomib, and dexamethasone has shown encouraging activity particularly in patients with certain high-risk cytogenetic abnormalities, specifically t(11;14) and 1q21 gain. globalrph.comnih.govnih.govescholarship.orgresearchgate.net In a post hoc analysis of a phase 1 study, patients with 1q21 gain, characterized by increased MCL-1 expression, had a median progression-free survival (PFS) of 9.1 months, compared to 3.5 months for the remainder of high-risk patients. globalrph.comnih.govnih.gov Patients with t(11;14) also showed an encouraging PFS of 15.0 months with this combination. globalrph.comnih.govnih.gov

Comparison with Other KSP Inhibitors in Clinical Trials

While several KSP inhibitors have been investigated in cancer clinical trials, many have shown limited activity. researchgate.netnih.govresearchgate.net this compound is considered one of the most promising KSP inhibitors to have shown anti-malignant activity in clinical trials, particularly in RRMM. researchgate.netnih.gov It has been noted that this compound was able to enhance the therapeutic results of standard treatments used in multiple myeloma, such as proteasome inhibitors, dexamethasone, and immunomodulating agents. nih.gov Other KSP inhibitors like Ispinesib (B1684021) (SB-715992) and litronesib (B1684022) (LY2523355) have also been clinically evaluated, but this compound appears to be the only one that has demonstrated notable clinical efficacy in MM. researchgate.netnih.gov

Biomarker Research for this compound Response

Research has explored potential biomarkers to predict patient response to this compound treatment.

Alpha 1-Acid Glycoprotein (AAG) as a Potential Predictive Biomarker

Alpha 1-acid glycoprotein (AAG) has been investigated as a potential predictive biomarker for this compound activity. escholarship.orgcancernetwork.comascopubs.orgnih.govresearchgate.net Elevated baseline levels of AAG have been associated with diminished this compound activity in some studies. nih.govonclive.com In a phase 1/2 study, all responding patients had low baseline levels of AAG. nih.gov Similarly, an analysis of this compound monotherapy showed that all responders had AAG levels below 110 mg/dL. escholarship.orgonclive.com In a study of this compound with pomalidomide and dexamethasone, patients with low serum AAG levels (<800 mg/l) at baseline demonstrated a superior response rate (62% vs. 17%) and a longer median PFS (9 vs. 2 months) compared to those with high AAG levels. researchgate.net In vitro data suggests that AAG can bind to this compound, potentially lowering the circulating levels of the free, active drug. escholarship.org However, in one study evaluating this compound in combination with bortezomib and dexamethasone, high or low AAG levels did not appear to correlate with response, possibly due to the inclusion of patients who were not bortezomib refractory, which might have blunted the role of AAG. nih.gov

BAX Protein Activation as a Predictive Biomarker

Activation of the proapoptotic protein BAX has also been explored as a potential predictive biomarker for sensitivity to this compound, particularly in combination therapies. nih.govnih.govunito.itaging-us.com Preclinical studies investigating the combination of this compound with pomalidomide and dexamethasone found that this triple combination increased the activation of BAX. nih.govnih.gov This increased BAX activation was associated with enhanced apoptosis in proliferative phases of the cell cycle. nih.gov Silencing BAX was shown to promote cell survival under this compound monotherapy in preclinical models. nih.gov These findings suggest that BAX activation could potentially serve as a predictive biomarker for response to this compound-based combinations. nih.govnih.gov

Clinical Outcomes and Response Rates

Clinical trials have evaluated the outcomes and response rates associated with this compound treatment in patients with RRMM. globalrph.comcityofhope.orgresearchgate.netresearchgate.netnih.gov

In a phase 1 study of this compound in combination with bortezomib and dexamethasone, the ORR was 43% in the dose-expansion phase with a median follow-up of 6.3 months. globalrph.comnih.gov A post hoc analysis of patients receiving therapeutic doses in this study reported an ORR of 39% and a median DOR of 18.0 months, with a median PFS of 8.5 months. globalrph.comnih.govnih.gov

The clinical efficacy of this compound has been noted to be comparable to that of other agents approved for similar refractory multiple myeloma patient populations, such as pomalidomide and carfilzomib regimens. cancernetwork.com

Here is a summary of some clinical outcomes:

RegimenPatient Population (Prior Therapies/Refractoriness)Overall Response Rate (ORR)Clinical Benefit Rate (CBR)Median Duration of Response (DOR)Median Progression-Free Survival (PFS)Median Overall Survival (OS)
This compound MonotherapyHeavily pretreated (median >6 prior lines)16% globalrph.comnih.gov23% globalrph.comnih.gov10.3 months cancernetwork.com5.6 months cancernetwork.com20.2 months cancernetwork.com
This compound + DexamethasoneRefractory disease15% cancernetwork.comDurable responses cancernetwork.com10.7 months cancernetwork.com
This compound + Bortezomib + DexamethasoneRRMM (median 3 prior lines, 56% PI-refractory)20% cityofhope.org
This compound + Bortezomib + DexamethasoneTherapeutic doses (post hoc analysis)39% globalrph.comnih.govnih.gov18.0 months globalrph.comnih.gov8.5 months globalrph.comnih.govnih.gov
This compound + Pomalidomide + DexamethasoneRRMM (median 3 prior lines, 94% refractory)51% (≥PR), 60% (≥MR) researchgate.net7 months researchgate.net19 months researchgate.net

Note: The data presented in the table are derived from various clinical trials and patient populations, and direct comparisons between regimens should be made with caution.

Mechanisms of Drug Resistance and Strategies to Overcome Them

Acquired Resistance to Filanesib and Other KSP Inhibitors

Acquired resistance to KSP inhibitors, including this compound, can develop following initial sensitivity. One key mechanism implicated in resistance to KSP inhibitors is the stabilization of the anti-apoptotic protein Mcl-1. KSP inhibition typically leads to the rapid depletion of Mcl-1 during prolonged mitotic arrest, triggering apoptosis aacrjournals.orgescholarship.orgnih.gov. However, if cancer cells are unable to significantly degrade Mcl-1 during mitotic arrest, they may avoid mitotic cell death, suggesting that Mcl-1 stabilization can represent a mechanism of resistance to KSP inhibitors aacrjournals.org. Studies have shown that reducing Mcl-1 protein or function can enhance cell death caused by KSP inhibition in cell lines that are otherwise temporally refractory to treatment aacrjournals.org.

Resistance to other KSP inhibitors has also been observed. Second-generation KSP inhibitors are being developed with the aim of overcoming acquired resistance mechanisms associated with earlier compounds tandfonline.comnih.gov. Specific mutations in KSP can also confer resistance. For instance, an Eg5 mutant with a threonine to asparagine substitution at position 107 (T107N) has been associated with resistance to allosteric inhibitors like this compound (ARRY-520) and ispinesib (B1684021) larvol.com. This suggests that alterations in the KSP protein itself can impact inhibitor binding and efficacy.

Cross-Resistance with Other Anti-Myeloma Agents (e.g., PIs, IMiDs)

A significant advantage of this compound is its distinct mechanism of action compared to conventional MM therapies such as proteasome inhibitors (PIs) and immunomodulatory agents (IMiDs). Because KSP inhibition targets a different cellular pathway (mitosis) than PIs (proteasome) and IMiDs ( cereblon-mediated degradation of specific proteins), this compound is generally not expected to share resistance mechanisms with these agents nih.govmedkoo.comcityofhope.orgascopubs.orgmyelomabeacon.orgasco.orgsemanticscholar.org.

Preclinical studies have supported this lack of cross-resistance, demonstrating that this compound retains activity in MM cell lines that have become resistant to bortezomib (B1684674) (a PI) or lenalidomide (B1683929) (an IMiD) medkoo.comcityofhope.orgresearchgate.net. Clinical trials of this compound have often included heavily pretreated patients, many of whom were refractory to prior PI and/or IMiD therapies escholarship.orgnih.govcityofhope.orgascopubs.orgasco.orgsemanticscholar.org. The observed activity of this compound in these patient populations further supports the notion that it can be effective even after resistance to other standard-of-care agents has developed.

Strategies for Overcoming Resistance through Combination Therapies

Given the challenge of acquired resistance and the distinct mechanism of action of this compound, combination therapy has emerged as a key strategy to enhance its efficacy and overcome resistance in MM. Combining this compound with other anti-myeloma agents that have non-overlapping mechanisms of action can lead to synergistic effects, targeting multiple pathways essential for cancer cell survival and proliferation.

Preclinical studies have provided strong rationale for various combinations. This compound has shown synergistic activity with dexamethasone (B1670325), a corticosteroid commonly used in MM treatment researchgate.net. The combination of this compound and bortezomib has also demonstrated synergistic apoptotic activity in preclinical models, including in bortezomib-resistant cell lines escholarship.orgcityofhope.org. This synergy may be partly mediated by increased levels of an Mcl-1 fragment that promotes apoptosis escholarship.org. Furthermore, inactivation of Mcl-1 by this compound can sensitize MM cells to dexamethasone escholarship.org. Combinations with IMiDs, such as pomalidomide (B1683931), have also shown promising preclinical synergy with this compound and dexamethasone researchgate.netnih.gov.

These preclinical findings have led to the investigation of this compound in various combination regimens in clinical trials for relapsed/refractory MM patients. Combinations studied include this compound with dexamethasone, this compound with bortezomib and dexamethasone, and this compound with carfilzomib (B1684676) and dexamethasone nih.govcityofhope.orgascopubs.orgsemanticscholar.orgoaepublish.comwikipedia.orgfrontiersin.orgresearchgate.net.

Combinations involving this compound, pomalidomide, and dexamethasone have also been investigated, with preclinical data supporting robust synergy and extended survival in animal models researchgate.netnih.gov.

The rationale behind these combinations often involves leveraging this compound's ability to induce mitotic arrest and Mcl-1 depletion to enhance the effectiveness of other agents that may be less effective in highly proliferative or resistant cells. For instance, the combination of this compound, pomalidomide, and dexamethasone was shown to induce increased apoptosis in proliferative phases, associated with significantly higher expression and activation of the proapoptotic protein BAX nih.gov. Silencing BAX was found to induce resistance to this compound treatment, highlighting the importance of this pathway in the apoptotic response nih.gov.

The use of this compound in combination regimens, particularly with agents like PIs, IMiDs, and dexamethasone, represents a key strategy to overcome or circumvent resistance mechanisms and improve therapeutic outcomes for patients with relapsed/refractory MM.

Here is a summary of some clinical trial findings for this compound in combination therapies:

Combination RegimenPatient Population (Prior Therapies/Refractoriness)Overall Response Rate (ORR)Duration of Response (DOR)Source
This compound + DexamethasoneHeavily pretreated RRMM (median 10 prior regimens, refractory to Len, BTZ, Dex)28% (in evaluable patients)5.1 months nih.govsemanticscholar.orgonclive.com
This compound + Bortezomib + DexamethasoneRRMM (median 3 prior lines, 56% PI-refractory)20% (overall)14.1 months escholarship.orgcityofhope.org
This compound + Bortezomib + Dexamethasone (Therapeutic Doses)RRMM (subset of above)40%17.2 months escholarship.org
This compound + Bortezomib + Dexamethasone (PI-refractory, Therapeutic Doses)RRMM (subset of above)29%Not specified escholarship.org

Note: Data compiled from cited sources. Specific patient populations and response rates may vary between studies.

Further research and clinical trials are ongoing to fully elucidate the optimal combination strategies and identify biomarkers that can predict response to this compound-based regimens, helping to personalize treatment approaches and further overcome resistance in MM.

Future Research Directions and Unmet Needs

Further Preclinical Studies for Broader Cancer Types

While filanesib has demonstrated activity in hematological malignancies, such as multiple myeloma and acute myeloid leukemia, further preclinical studies are needed to explore its potential efficacy in a broader range of cancer types. mdpi.comnih.gov KSP is essential for cell division and is highly expressed in proliferating cancer cells, making it an appealing target across various malignancies. nih.govtandfonline.comresearchgate.netresearchgate.neteurekaselect.com Preclinical investigations using KSP inhibitors like SB-743921 have assessed their inhibitory activity in multiple cell models, including hepatocellular carcinoma, colorectal cancer, breast cancer, and pancreatic cancer. aacrjournals.org These studies aim to determine the sensitivity of different cancer types to KSP inhibition and identify those where this compound or other KSP inhibitors might be most effective, potentially as a monotherapy or in combination with other agents. aacrjournals.orgiiarjournals.org

Investigation of Novel Inhibitor Binding Sites for KSP

The majority of current KSP inhibitors, including early compounds like monastrol (B14932) and ispinesib (B1684021), bind to the allosteric monastrol binding site (AMBS) on the KSP protein. cytoskeleton.comcytoskeleton.comgoogle.com While this site is functionally significant, compounds binding to it are known to select for resistance mutations. cytoskeleton.com Future research is focusing on identifying and investigating novel inhibitor binding sites on KSP to overcome potential resistance mechanisms and improve therapeutic outcomes. researchgate.netcytoskeleton.com Alternate sites could include ATP or microtubule binding competitors or other allosteric pockets. cytoskeleton.com Characterizing these new binding sites through biochemical and structural studies is crucial for the rational design of next-generation KSP inhibitors with potentially improved efficacy and reduced susceptibility to resistance. cytoskeleton.comcytoskeleton.com

Development of Dual KSP Inhibitors

Another avenue of research involves the development of dual inhibitors that target KSP along with other key proteins involved in cancer progression. This strategy aims to achieve synergistic anti-tumor effects and potentially overcome resistance mechanisms. For instance, studies are exploring compounds that exhibit dual inhibition of KSP and Aurora A kinase, another mitotic regulator. jipbs.com The rationale behind this approach is that simultaneously targeting multiple pathways essential for cell division could lead to more potent and durable responses. jipbs.com Preclinical evaluations of such dual inhibitors are ongoing to assess their broad-spectrum antitumor activity against various cancer cell lines. jipbs.com

Integration with Antibody-Drug Conjugates and Gene Therapy Approaches

To address limitations such as toxicity and short half-life associated with small molecule KSP inhibitors, research is exploring their integration with advanced drug delivery platforms like antibody-drug conjugates (ADCs) and potentially gene therapy approaches. nih.govtandfonline.comresearchgate.netnih.govtandfonline.com ADCs can selectively deliver cytotoxic KSP inhibitor payloads to tumor cells by conjugating them to antibodies that target tumor-associated antigens. researchgate.netnih.govaacrjournals.orgresearchgate.nettandfonline.com This targeted delivery can potentially enhance efficacy while reducing systemic toxicity. researchgate.netnih.govaacrjournals.orgresearchgate.net Studies have demonstrated that KSP inhibitor-antibody conjugates can improve KSP inhibitor efficacy in preclinical models. researchgate.netnih.gov Furthermore, research is investigating KSP inhibitors as novel payloads for ADCs, with efforts focused on optimizing linkers and payload modifications to enhance tumor accumulation and selectivity. aacrjournals.orgresearchgate.net The potential integration with gene therapy approaches is also being explored as a strategy to deliver KSP inhibition more directly to cancer cells. nih.govtandfonline.comresearchgate.nettandfonline.com

Elucidation of Complex Relationships between KIF11 and Oncogenic Fusion Proteins

KIF11 (also known as KSP) plays a vital role in mitosis, and its expression is often upregulated in various cancers. researchgate.netnih.gov Research is ongoing to further elucidate the complex relationships between KIF11 and oncogenic fusion proteins, which are key drivers in certain cancers like Ewing and clear cell sarcomas. aacrjournals.orgresearchgate.net Preclinical studies have shown that this compound is highly effective against Ewing and clear cell sarcoma cells driven by fusion proteins like EWS-FLI1 and EWS-ATF1. aacrjournals.orgresearchgate.net Future research directions involve understanding how KIF11 interacts with and regulates the transcriptional complexes formed by these fusion proteins. aacrjournals.orgresearchgate.net This deeper understanding of the molecular mechanisms could reveal new therapeutic vulnerabilities and strategies to enhance the effectiveness of KSP inhibitors in these specific cancer types. aacrjournals.orgresearchgate.netbiologists.com

Further Elucidation of Predictive Biomarkers for Optimized Patient Selection

Identifying predictive biomarkers is crucial for optimizing patient selection and maximizing the clinical benefit of KSP inhibitors like this compound. mdpi.comfrontiersin.orgresearchgate.net While some data suggest that factors like low serum alpha-1-acid glycoprotein (B1211001) (AAG) levels may be associated with improved response and survival in multiple myeloma patients treated with this compound, further research is needed to validate and expand upon these findings. semanticscholar.org The development of robust predictive biomarkers can help identify patients most likely to respond to KSP inhibitor therapy, thereby improving clinical trial success rates and guiding treatment decisions in the future. mdpi.comfrontiersin.orgresearchgate.net Research is exploring various potential biomarkers, including molecular signatures and protein expression levels, to better predict response to KSP inhibition. mdpi.comfrontiersin.orgresearchgate.net

Potential for Steroid-Sparing Treatment Options

Investigations into this compound have explored its use in combination with other anti-myeloma agents, and some findings suggest a potential role in steroid-sparing regimens, particularly in the context of relapsed and/or refractory multiple myeloma (RRMM). The rationale for combining this compound with other drugs stems from preclinical evidence suggesting additive or synergistic activity nih.govresearchgate.net. Furthermore, MM cells undergoing mitotic arrest induced by KSP inhibition may become more sensitive to dexamethasone (B1670325), providing a basis for combination strategies nih.gov.

A phase 1b study evaluating the combination of this compound with carfilzomib (B1684676), an irreversible proteasome inhibitor, in patients with RRMM explored the safety and tolerability of this regimen conference-correspondent.com. Based on preliminary results from this study, the authors concluded that the combination of this compound and carfilzomib may represent a promising steroid-sparing regimen in patients with relapsed/refractory MM conference-correspondent.comvaluebasedcancer.com. Another study involving carfilzomib, this compound, and dexamethasone (NCT01372540) was also conducted mdpi.comresearchgate.net. A report on a study combining full-dose this compound (1.5 mg/m²) and full-dose carfilzomib (56 mg/m²) mentioned its use in a "steroid sparing regimen (dex 4 mg)", indicating the possibility of using a lower dose of dexamethasone compared to other standard regimens semanticscholar.org.

While detailed data specifically quantifying the steroid-sparing effect across various studies is limited in the immediately available information, the concept has been explicitly raised in the context of this compound combination trials, particularly with carfilzomib conference-correspondent.comvaluebasedcancer.comsemanticscholar.org. The focus of these investigations is on achieving meaningful clinical responses in heavily pretreated patient populations while potentially mitigating the cumulative toxicity associated with higher or more prolonged steroid exposure.

Further research is needed to fully define the optimal combinations, patient populations, and the extent to which steroids can be reduced or potentially eliminated in this compound-based regimens while maintaining efficacy and managing other potential toxicities. The identification of biomarkers, such as alpha 1-acid glycoprotein (AAG), which may influence this compound's activity, could also play a role in identifying patients most likely to benefit from these steroid-sparing approaches nih.govmdpi.com.

Study Context (Combination)Patient Population (RRMM)Potential for Steroid Sparing ClaimedRelevant Findings (if available)
This compound + CarfilzomibRelapsed/Refractory Multiple MyelomaYes conference-correspondent.comvaluebasedcancer.comMay represent a promising steroid-sparing regimen. conference-correspondent.comvaluebasedcancer.com
This compound + Carfilzomib + Dexamethasone (low-dose)Relapsed/Refractory Multiple MyelomaYes (low-dose dexamethasone used) semanticscholar.orgFull dose this compound and carfilzomib combined with dex 4 mg. semanticscholar.org Marginal clinical benefit observed in one study (ORR 37%) mdpi.comresearchgate.net.
This compound + Pomalidomide (B1683931) + DexamethasoneRelapsed or Refractory Multiple Myeloma (Heavily pretreated)Not explicitly stated as "steroid-sparing", but uses dexamethasone in combination. researchgate.netActive in RRMM, although with significant haematological toxicity. researchgate.net Median PFS of 7 months, OS of 19 months in one study. researchgate.net

Q & A

Q. What experimental models are commonly used to study Filanesib's mechanism of action in preclinical research?

this compound's mechanism as a kinesin spindle protein (KSP) inhibitor is typically evaluated using in vitro cytotoxicity assays (e.g., apoptosis markers like caspase-3 activation) and xenograft models of hematologic malignancies. For example, synergistic activity with bortezomib (BTZ) was demonstrated in multiple myeloma (MM) cell lines and murine models . Key parameters include IC50 values (e.g., 6 nM for human KSP inhibition) and dose-dependent apoptosis induction .

Q. How is this compound's inhibitory activity against KSP quantified in vitro?

Biochemical assays using purified KSP protein measure ATPase activity inhibition. Cell-based assays quantify mitotic arrest via flow cytometry (e.g., accumulation of cells in mitosis with monopolar spindles). IC50 values are derived from dose-response curves across cancer cell lines .

Advanced Research Questions

Q. What methodological considerations are critical when designing dose-escalation trials for this compound in combination therapies?

  • Schedule optimization : this compound's administration schedules (e.g., days 1, 2, 15, 16 vs. days 1, 15) impact toxicity profiles and efficacy.
  • Toxicity monitoring : Transient myelosuppression (neutropenia, thrombocytopenia) requires prophylactic G-CSF and frequent hematologic assessments .
  • Endpoint selection : Response metrics (e.g., overall response rate [ORR], clinical benefit rate [CBR]) must align with disease-specific criteria. For example, in relapsed/refractory MM (RRMM), ORR ≥ partial response (PR) is prioritized .

Q. How can researchers reconcile contradictory clinical response rates of this compound across different patient subgroups?

Contradictions arise from patient stratification factors :

  • Prior therapy exposure : BTZ-refractory patients show lower ORR (30%) compared to BTZ-sensitive subgroups (56%) .
  • Biomarker variability : High baseline alpha 1-acid glycoprotein (AAG) correlates with reduced response, necessitating pre-treatment biomarker screening .
  • Statistical adjustments : Multivariate regression models account for covariates like prior lines of therapy and disease stage .

Q. What advanced computational methods are employed to predict this compound's binding dynamics with KSP?

  • Molecular dynamics (MD) simulations : Model conformational changes in KSP upon this compound binding, leveraging cryo-EM structural data .
  • Proteomic data integration : Structural data from repositories like the Protein Data Bank (PDB) inform binding site predictions .
  • Machine learning : Predict resistance mechanisms using genomic and proteomic datasets from clinical trials .

Data Analysis and Reproducibility

Q. How should researchers address variability in this compound's pharmacokinetic (PK) data across studies?

  • Standardized protocols : Align blood sampling times and bioanalytical methods (e.g., LC-MS for plasma concentration quantification).
  • Population PK modeling : Identify covariates (e.g., renal/hepatic function) influencing interpatient variability .
  • Open data practices : Share PK datasets via repositories like Antibody Square to enable meta-analyses .

Q. What statistical approaches are recommended for analyzing survival outcomes in this compound trials?

  • Kaplan-Meier analysis : Estimate progression-free survival (PFS) and overall survival (OS) with log-rank tests for cohort comparisons.
  • Cox proportional hazards models : Adjust for confounding variables like prior therapies or biomarker status .
  • Landmark analysis : Assess durability of response beyond 6 months in responders .

Tables: Key Clinical Findings

Trial Phase Patient Cohort ORR (%) Key Adverse Events (Grade 3–4) Reference
Phase 1 (Schedule 1)RRMM (n=19)42Neutropenia (38%), thrombocytopenia (27%)
Phase 2MM (monotherapy, n=25)16Mucositis (28%), neutropenic fever (28%)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.